![molecular formula C13H16N2S2 B12494352 3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B12494352.png)
3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiophen-2-yl)-1,4-diazaspiro[46]undec-3-ene-2-thione is a heterocyclic compound that features a spiro structure, incorporating both a thiophene ring and a diazaspiro undecene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves the condensation of thiophene derivatives with appropriate diazaspiro precursors. Common synthetic routes include:
Paal–Knorr Reaction: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated thiophenes and substituted diazaspiro compounds.
科学的研究の応用
3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has several scientific research applications:
作用機序
The mechanism of action of 3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π stacking interactions, while the diazaspiro moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxaldehyde share the thiophene ring structure.
Spiro Compounds: Spirooxindoles and spirocyclic lactams are examples of compounds with spiro structures.
Uniqueness
3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is unique due to its combination of a thiophene ring and a diazaspiro structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C13H16N2S2 |
|---|---|
分子量 |
264.4 g/mol |
IUPAC名 |
3-thiophen-2-yl-1,4-diazaspiro[4.6]undec-3-ene-2-thione |
InChI |
InChI=1S/C13H16N2S2/c16-12-11(10-6-5-9-17-10)14-13(15-12)7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,15,16) |
InChIキー |
YPFQHACCWZTEFF-UHFFFAOYSA-N |
正規SMILES |
C1CCCC2(CC1)NC(=S)C(=N2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl {1-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12494270.png)
![Methyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12494276.png)
![Methyl 5-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12494281.png)
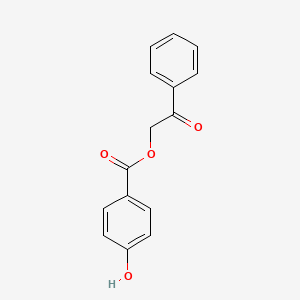
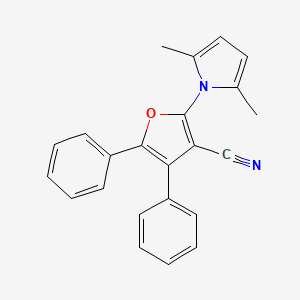
![ethyl 3-{4-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperazin-1-yl}propanoate](/img/structure/B12494300.png)
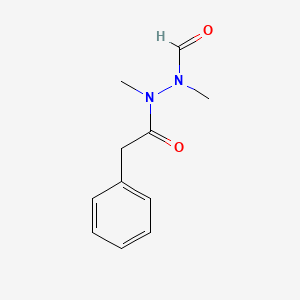
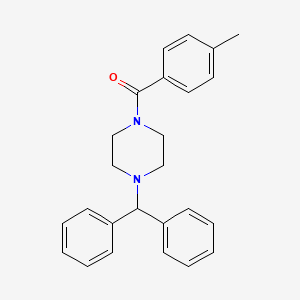
![1-[(2-Chlorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B12494315.png)
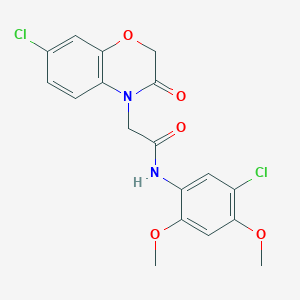
![2-Methyl-4-phenylimidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B12494329.png)
![Ethyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494344.png)
![4-ethoxy-3-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12494356.png)
![Ethyl 3-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494371.png)
